Cas no 2248171-73-3 ((2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine)

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is a chiral amine compound featuring a 2,5-difluorophenyl substituent and a methyl group at the stereogenic center. Its well-defined stereochemistry and fluorinated aromatic moiety make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and binding affinity in bioactive molecules, while the chiral center allows for selective interactions in asymmetric synthesis. This compound is particularly useful in the development of receptor-targeting agents and enzyme inhibitors. Its structural features contribute to improved pharmacokinetic properties in drug candidates, making it a preferred building block for medicinal chemistry applications. High purity and consistent stereochemical integrity ensure reliable performance in research and industrial processes.
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine structure
2248171-73-3 structure
Product name:(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
CAS No:2248171-73-3
MF:C11H15F2N
Molecular Weight:199.24030995369
CID:5943692
PubChem ID:137942071

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
    • EN300-6507293
    • 2248171-73-3
    • インチ: 1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m0/s1
    • InChIKey: UTMOROBEIKBUDC-QMMMGPOBSA-N
    • SMILES: FC1C=CC(=CC=1CC[C@H](C)CN)F

計算された属性

  • 精确分子量: 199.11725581g/mol
  • 同位素质量: 199.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 26Ų

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6507293-2.5g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
2.5g
$5055.0 2023-05-26
Enamine
EN300-6507293-10.0g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
10g
$11090.0 2023-05-26
Enamine
EN300-6507293-0.25g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
0.25g
$2372.0 2023-05-26
Enamine
EN300-6507293-0.05g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
0.05g
$2166.0 2023-05-26
Enamine
EN300-6507293-0.5g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
0.5g
$2475.0 2023-05-26
Enamine
EN300-6507293-5.0g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
5g
$7479.0 2023-05-26
Enamine
EN300-6507293-0.1g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
0.1g
$2268.0 2023-05-26
Enamine
EN300-6507293-1.0g
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
2248171-73-3
1g
$2578.0 2023-05-26

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine 関連文献

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amineに関する追加情報

Introduction to (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine (CAS No. 2248171-73-3)

The compound (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine (CAS No. 2248171-73-3) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a chiral center at the second carbon atom, making it a valuable substrate for enantioselective synthesis. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring introduces unique electronic and steric properties, which are critical for its reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of chiral amines like this compound in asymmetric catalysis and drug discovery. The fluorinated aromatic ring is known to enhance the stability and bioavailability of pharmaceutical agents, making this compound a promising candidate for developing new therapeutic agents. Researchers have explored its use in synthesizing enantiomerically pure compounds, which are essential for modern drug development due to their superior efficacy and reduced side effects.

The synthesis of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine involves multi-step processes that combine traditional organic chemistry techniques with advanced stereochemical control methods. Key steps include the formation of the aromatic ring with fluorine substituents, followed by alkylation and amine functionalization. The stereochemistry at the second carbon is achieved through enantioselective methods such as asymmetric induction using chiral catalysts or resolution techniques.

In terms of applications, this compound has shown potential in the field of medicinal chemistry as a building block for constructing bioactive molecules. Its chirality and fluorinated aromatic system make it suitable for designing drugs targeting specific biological pathways. For instance, recent research has focused on its role in inhibiting enzymes involved in neurodegenerative diseases, where its selectivity and potency have been promising.

Moreover, the compound's stability under various reaction conditions has been extensively studied. Its resistance to oxidation and hydrolysis under physiological conditions makes it an attractive candidate for drug delivery systems. The integration of fluorinated groups into its structure not only enhances its pharmacokinetic properties but also contributes to its unique electronic characteristics, which are vital for interactions with biological targets.

From an environmental perspective, the synthesis and handling of this compound adhere to green chemistry principles. Researchers have developed efficient routes that minimize waste generation and reduce energy consumption. The use of recyclable catalysts and solvent systems has further improved the sustainability of its production processes.

In conclusion, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine (CAS No. 2248171-73-3) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure, combined with cutting-edge synthetic methods and recent research findings, positions it as a key player in advancing drug discovery and development efforts.

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